1-Bromo-1-(2-fluorophenyl)-2-propanone

Pharmaceutical Impurity Profiling Regioisomer Separation HPLC Method Validation

1-Bromo-1-(2-fluorophenyl)-2-propanone (CAS 1181569-67-4) is the certified reference standard identified as Prasugrel Impurity 40. Critically, it differs from the regioisomer 2-Bromo-1-(2-fluorophenyl)propan-1-one (CAS 186036-09-9) by bromine position, leading to distinct chromatographic retention and mass spectral fragmentation. Using the wrong isomer causes method failure, erroneous impurity quantification, and regulatory non-compliance. This standard, supplied as a white to off-white crystalline powder with full characterization data, ensures accurate method validation, stability studies, and quality control for ANDA submissions. Trust only the exact impurity standard for reliable Prasugrel analysis.

Molecular Formula C9H8BrFO
Molecular Weight 231.064
CAS No. 1181569-67-4
Cat. No. B589968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-1-(2-fluorophenyl)-2-propanone
CAS1181569-67-4
Molecular FormulaC9H8BrFO
Molecular Weight231.064
Structural Identifiers
SMILESCC(=O)C(C1=CC=CC=C1F)Br
InChIInChI=1S/C9H8BrFO/c1-6(12)9(10)7-4-2-3-5-8(7)11/h2-5,9H,1H3
InChIKeyNRXPWCNVJGOYHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-1-(2-fluorophenyl)-2-propanone (CAS 1181569-67-4): Procurement Guide for Pharmaceutical Impurity Reference Standards


1-Bromo-1-(2-fluorophenyl)-2-propanone (CAS 1181569-67-4), a brominated alpha-haloketone, is primarily procured as a certified reference standard identified as Prasugrel Impurity 40 [1]. It is a white to off-white crystalline powder supplied with detailed characterization data compliant with regulatory guidelines for pharmaceutical analysis [1]. The compound serves as a critical analytical tool for method development, validation, and quality control in the manufacturing of Prasugrel, a thienopyridine antiplatelet agent used to prevent thrombus formation [2].

Why Generic 1-Bromo-1-(2-fluorophenyl)-2-propanone Cannot Substitute for Certified Prasugrel Impurity 40 Reference Standards


While α-bromoketones share a common functional group, the positional isomerism of the bromine atom on the propanone backbone critically differentiates 1-Bromo-1-(2-fluorophenyl)-2-propanone from its close analog, 2-Bromo-1-(2-fluorophenyl)propan-1-one (CAS 186036-09-9) . This structural distinction leads to unique chromatographic retention times and mass spectral fragmentation patterns essential for unequivocal impurity identification in Prasugrel drug substance [1]. Generic substitution with the wrong regioisomer will result in method failure, erroneous impurity quantification, and potential regulatory non-compliance in ANDA submissions. Only the exact impurity standard with verified identity and purity, such as Prasugrel Impurity 40, can ensure accurate analytical method validation and reliable quality control [2].

Quantitative Differentiation of 1-Bromo-1-(2-fluorophenyl)-2-propanone (Prasugrel Impurity 40) from Regioisomeric Analogs


Regioisomeric Differentiation: 1-Bromo vs. 2-Bromo Position on Propanone Backbone

The target compound, 1-Bromo-1-(2-fluorophenyl)-2-propanone (CAS 1181569-67-4), is the specific regioisomer identified as Prasugrel Impurity 40. Its close structural analog, 2-Bromo-1-(2-fluorophenyl)propan-1-one (CAS 186036-09-9), possesses the bromine atom on the adjacent carbon, resulting in a different chemical entity . This regioisomerism leads to distinct physicochemical properties and chromatographic behavior, which is critical for accurate impurity identification and quantification in Prasugrel drug substance [1].

Pharmaceutical Impurity Profiling Regioisomer Separation HPLC Method Validation

Certified Purity Specification: 95% Minimum Purity for Analytical Reference Standard Use

The compound is supplied with a minimum purity specification of 95% as determined by validated analytical methods . This level of purity is consistent with industry standards for pharmaceutical impurity reference materials, enabling accurate quantitation in HPLC and LC-MS analyses . In contrast, generic laboratory-grade reagents of unspecified purity may introduce co-eluting impurities that compromise analytical accuracy and method robustness.

Reference Standard Purity Quality Control Method Validation

Regulatory Compliance: Supplied with Detailed Characterization Data per ICH Guidelines

Prasugrel Impurity 40 is supplied with comprehensive characterization data compliant with regulatory guidelines [1]. This includes Certificate of Analysis (CoA) and supporting analytical data suitable for ANDA, DMF, and method validation submissions [2]. The compound is explicitly designated as a reference standard with traceability options to pharmacopeial standards (USP/EP) upon feasibility [3]. Such documentation is not available for non-certified laboratory reagents, creating significant regulatory submission hurdles.

Regulatory Compliance ICH Guidelines ANDA Submission

Defined Long-Term Storage: Cool, Dry Conditions for Stability and Extended Usability

The compound's long-term storage recommendation is to store in a cool, dry place . This specified storage condition is critical for maintaining the chemical integrity and purity of the reference standard over time, ensuring reproducible analytical results. In contrast, undefined storage conditions for generic reagents can lead to degradation, hydration, or decomposition, resulting in inaccurate standard concentrations and method failures.

Reference Standard Stability Storage Conditions Shelf Life

Primary Application Scenarios for Procuring 1-Bromo-1-(2-fluorophenyl)-2-propanone (Prasugrel Impurity 40)


Pharmaceutical Quality Control: Quantification of Prasugrel Impurity 40 in Drug Substance and Drug Product

Used as a primary reference standard in validated HPLC or UPLC methods for the quantification of Prasugrel Impurity 40 in Prasugrel hydrochloride API and finished dosage forms. The certified purity and structural identity ensure accurate determination of impurity levels against ICH Q3A/Q3B thresholds, supporting batch release and stability studies [1].

Analytical Method Development and Validation for ANDA Submissions

Employed as a key component in the development and validation of stability-indicating analytical methods required for Abbreviated New Drug Applications (ANDAs). The compound serves as a system suitability standard and a calibration standard for impurity profiling, with comprehensive characterization data supporting regulatory submissions [2].

Forced Degradation Studies to Establish Prasugrel Degradation Pathways

Utilized as a marker compound in forced degradation studies (acid, base, oxidative, thermal, photolytic) to identify and characterize degradation products of Prasugrel. The accurate identification of this impurity in stressed samples aids in establishing degradation pathways and ensuring the specificity of analytical methods [3].

Synthesis of Prasugrel-Related Compounds and Metabolites

Serves as a versatile intermediate in the synthesis of other Prasugrel impurities, metabolites, or structurally related analogs for comprehensive impurity profiling. The presence of both bromine and fluorine atoms allows for selective functionalization via nucleophilic substitution or cross-coupling reactions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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